(2-Amino-4-(trifluoromethyl)phenyl)boronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

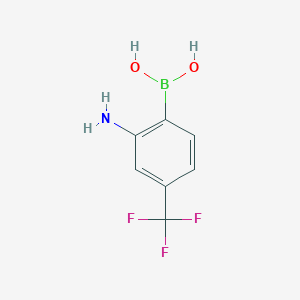

(2-Amino-4-(trifluoromethyl)phenyl)boronic acid is an organoboron compound characterized by the presence of an amino group and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-(trifluoromethyl)phenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between an aryl halide and a boronic acid derivative . The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

化学反应分析

Types of Reactions

(2-Amino-4-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include phenols, amines, and substituted derivatives of the original compound. These products are often used as intermediates in further synthetic applications .

科学研究应用

Suzuki-Miyaura Coupling Reaction

One of the primary applications of (2-Amino-4-(trifluoromethyl)phenyl)boronic acid is in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst. The compound acts as a boron source, facilitating the formation of highly substituted aromatic compounds that are essential in pharmaceuticals and agrochemicals.

Table 1: Key Features of this compound in Synthesis

| Feature | Description |

|---|---|

| Role | Building block for carbon-carbon bond formation |

| Reactivity | Stable under mild conditions; functional group tolerant |

| Catalyst Interaction | Interacts with palladium catalysts via transmetalation |

Enzyme Inhibition

In biological research, this compound is utilized to study enzyme inhibition mechanisms. The boronic acid group forms reversible covalent bonds with serine or threonine residues in enzyme active sites, making it a potent inhibitor for various proteases and kinases. This property is particularly relevant in cancer research, where inhibiting specific kinases can halt tumor growth.

Protein-Ligand Interactions

The compound's ability to form stable complexes with biomolecules allows researchers to explore protein interactions comprehensively. This is crucial for understanding cellular processes and developing targeted therapies.

Table 2: Biological Targets and Effects

| Target Type | Effect |

|---|---|

| Proteases | Inhibition through reversible covalent bonding |

| Kinases | Potential therapeutic target in cancer treatment |

Therapeutic Potential

This compound has been investigated for its potential as a therapeutic agent. Its role in inhibiting proteases and kinases positions it as a candidate for drug development aimed at treating various diseases, including cancer and metabolic disorders .

Development of Inhibitors

Research has focused on developing inhibitors based on this compound structure. For instance, derivatives have been designed to enhance selectivity and potency against specific enzyme targets, which is critical for minimizing side effects in clinical applications .

Material Science

In industry, this compound is employed in the synthesis of advanced materials. Its unique reactivity facilitates the development of polymers and catalysts that are essential in various manufacturing processes .

作用机制

The mechanism of action of (2-Amino-4-(trifluoromethyl)phenyl)boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, leading to the formation of stable complexes. This interaction is crucial in its role as an enzyme inhibitor, where it binds to the active site of the enzyme and prevents substrate binding .

相似化合物的比较

Similar Compounds

Phenylboronic acid: Lacks the trifluoromethyl and amino groups, making it less reactive in certain applications.

4-Methoxyphenylboronic acid: Contains a methoxy group instead of a trifluoromethyl group, leading to different reactivity and applications.

2-(Trifluoromethyl)phenylboronic acid: Similar structure but lacks the amino group, affecting its binding properties and reactivity.

Uniqueness

(2-Amino-4-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both the amino and trifluoromethyl groups. These functional groups enhance its reactivity and binding properties, making it more versatile in synthetic and medicinal applications compared to its analogs .

生物活性

(2-Amino-4-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative notable for its unique chemical structure, which includes a trifluoromethyl group and an amino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and proteomics research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈BF₃N₃O₂. The presence of the trifluoromethyl group enhances its lipophilicity, which can improve membrane permeability and bioavailability. The amino group contributes to the compound's ability to form reversible covalent bonds with biomolecules, making it valuable for studying protein interactions.

- Covalent Interactions : The boronic acid functionality allows for the formation of coordinate covalent bonds with nucleophilic residues in proteins, such as serine and cysteine. This property is crucial for developing inhibitors targeting specific proteins involved in cancer progression .

- Inhibition of Proteasome Activity : Boronic acids have been identified as potential proteasome inhibitors. The inhibition of proteasome activity can lead to the accumulation of regulatory proteins that induce apoptosis in cancer cells .

- Tyrosine Kinase Inhibition : Compounds containing boronic acid moieties are known to inhibit various tyrosine kinases, which play significant roles in cell signaling pathways associated with cancer cell proliferation and survival .

Structure-Activity Relationships (SAR)

Recent studies have focused on the SAR of this compound derivatives. For instance, modifications to the position of substituents on the phenyl ring significantly affect biological activity:

- Trifluoromethyl Substitution : The introduction of a trifluoromethyl group at the para position has been shown to enhance inhibitory potency against certain cancer cell lines compared to non-fluorinated analogs .

- Amino Group Positioning : The positioning of the amino group relative to the boronic acid affects binding affinity and selectivity towards target proteins .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including LAPC-4 and PC-3. These studies suggest that the compound may act as an antagonist of androgen receptors (AR), with binding interactions involving key residues such as Arg752 and Gln711 .

Case Studies

- Cancer Cell Line Testing : A series of compounds based on this compound were synthesized and tested against a panel of cancer cell lines. Notably, compounds with specific substitutions showed increased antiproliferative activity, indicating that structural modifications can lead to enhanced therapeutic efficacy .

- Proteomics Applications : The compound has been utilized in proteomics research to explore protein interactions due to its ability to form reversible covalent bonds with target biomolecules. This characteristic is vital for elucidating cellular processes and developing targeted therapies.

Comparative Analysis

The following table summarizes key features and biological activities associated with this compound compared to related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₉H₈BF₃N₃O₂ | Trifluoromethyl and amino groups | Inhibits proteasome; cytotoxicity |

| 3-Benzyloxyphenylboronic acid | C₁₃H₁₁BNO₂ | Similar boronic structure | Interaction with insulin |

| 2-Methoxy-4-(trifluoromethyl)phenylboronic acid | C₁₁H₁₂BF₃O₃ | Methoxy substitution | Used in organic synthesis |

属性

IUPAC Name |

[2-amino-4-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3NO2/c9-7(10,11)4-1-2-5(8(13)14)6(12)3-4/h1-3,13-14H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJXLOGOMVYKIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。